molecular formula C8H9N3O5S B1280791 (Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid CAS No. 80544-17-8

(Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid

Cat. No. B1280791
CAS RN: 80544-17-8
M. Wt: 259.24 g/mol
InChI Key: AGFYEFQBXHONNW-WDZFZDKYSA-N
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Description

“(Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid” is a chemical compound with the CAS Number 80544-17-8 . It has a molecular weight of 259.24 . This compound is solid in physical form and should be stored in a dark place, sealed in dry, at 2-8°C .


Synthesis Analysis

There are several methods for synthesizing this compound. One method involves the use of triphenylphosphine in dichloromethane at 20°C for a short period, followed by the addition of triethylamine . Another method involves the use of sodium acetate in water at 12 - 30°C for 3 hours, followed by the addition of hydrogen chloride in water at 0 - 10°C for 1 hour .


Molecular Structure Analysis

The molecular formula of this compound is C8H9N3O5S . The InChI Code is 1S/C8H9N3O5S/c1-15-5(12)2-16-11-6(7(13)14)4-3-17-8(9)10-4/h3H,2H2,1H3,(H2,9,10)(H,13,14)/b11-6- .


Chemical Reactions Analysis

This compound is used as an important side chain for the synthesis of the third and fourth generation cephalosporins . It is of great economic and practical value to strengthen its research and development .


Physical And Chemical Properties Analysis

This compound is a solid and should be stored in a dark place, sealed in dry, at 2-8°C . .

Scientific Research Applications

Antioxidant Properties and Reaction Pathways

One study delves into the antioxidant capacity assays, such as the ABTS radical cation-based assays, to elucidate reaction pathways involving similar chemical structures. The findings suggest that certain antioxidants can form coupling adducts with radicals, indicating a specific reaction pathway for these compounds. This insight could be relevant when considering the reactivity and potential antioxidant applications of complex organic structures like "(Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid" (Ilyasov et al., 2020).

Biochemical Synthesis and Applications

Another area of research focuses on the synthesis and pharmacological applications of compounds with similar structures. For example, the study on plant betalains explores the chemistry and biochemistry of vacuolar pigments, detailing the synthesis pathways and biological activities of these compounds. Such research underscores the importance of understanding the biochemical synthesis and potential applications of complex molecules in pharmacology and therapeutics (Khan & Giridhar, 2015).

Analytical Methods in Biochemistry

The review on analytical methods used in determining antioxidant activity highlights the significance of advanced analytical techniques in understanding the properties and activities of complex organic compounds. This research is crucial for developing methods to assess the antioxidant potential of new compounds, which could be applicable to "(Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid" and similar structures (Munteanu & Apetrei, 2021).

Safety And Hazards

The safety information for this compound indicates that it is classified as a danger under the GHS classification . The hazard statements include H228 . The precautionary statements include P210-P240-P241-P280-P370+P378 .

properties

IUPAC Name

(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O5S/c1-15-5(12)2-16-11-6(7(13)14)4-3-17-8(9)10-4/h3H,2H2,1H3,(H2,9,10)(H,13,14)/b11-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFYEFQBXHONNW-WDZFZDKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CON=C(C1=CSC(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CO/N=C(/C1=CSC(=N1)N)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601162168
Record name (αZ)-2-Amino-α-[(2-methoxy-2-oxoethoxy)imino]-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601162168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid

CAS RN

80544-17-8
Record name (αZ)-2-Amino-α-[(2-methoxy-2-oxoethoxy)imino]-4-thiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80544-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αZ)-2-Amino-α-[(2-methoxy-2-oxoethoxy)imino]-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601162168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Thiazoleacetic acid, 2-amino-α-[(2-methoxy-2-oxoethoxy)imino]-, (αZ)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-(2-aminothiazole-4-yl)-2-methoxycarbonylmethoxyimino acetic acid monohydrate (syn-isomer) (10.0 g) was suspended and stirred in acetone (100 ml), and heated and refluxed for 120 minutes. The precipitated crystal was filtered and collected, and dried under reduced pressure to obtain anhydrous 2-(2-aminothiazole-4-yl)-2-methoxycarbonylmethoxyiminoacetic acid (syn-isomer) (9.0 g) (96% yield).
Name
2-(2-aminothiazole-4-yl)-2-methoxycarbonylmethoxyimino acetic acid monohydrate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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